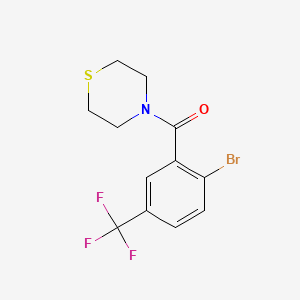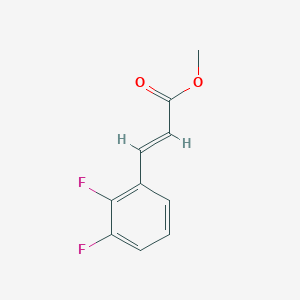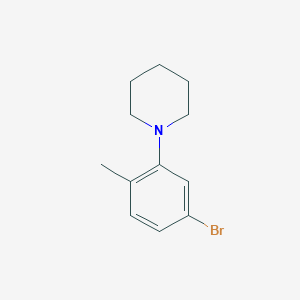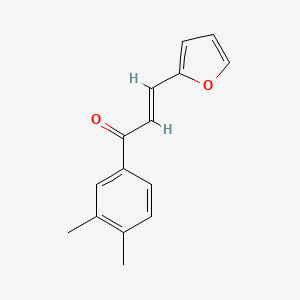
1-Chloro-3-(3,4-dimethoxyphenyl)propan-2-one
Overview
Description
“1-Chloro-3-(3,4-dimethoxyphenyl)propan-2-one” is a chemical compound with the molecular formula C11H13ClO3 and a molecular weight of 228.68 . It is also known as "3-Chloro-1-(3,4-dimethoxyphenyl)propan-1-one" .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H13ClO3/c1-14-10-4-3-8(7-11(10)15-2)9(13)5-6-12/h3-4,7H,5-6H2,1-2H3 . This code provides a unique representation of the molecule’s structure.
Physical And Chemical Properties Analysis
The compound is a solid or liquid at room temperature . It has a predicted boiling point of 348.7±32.0 °C and a density of 1.161 .
Scientific Research Applications
1-Chloro-3-(3,4-dimethoxyphenyl)propan-2-one has been widely used in the synthesis of a variety of organic compounds. It is used as a precursor in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of a variety of heterocyclic compounds, such as 1-Chloro-3-(3,4-dimethoxyphenyl)propan-2-oneethoxy-2-propanone oxime, which is used in the synthesis of anti-inflammatory drugs.
Mechanism of Action
1-Chloro-3-(3,4-dimethoxyphenyl)propan-2-one is an organic compound that is used as a precursor in the synthesis of a variety of organic compounds. It is a colorless liquid with a strong, sweet odor and is soluble in water. The mechanism of action of 1-Chloro-3-(3,4-dimethoxyphenyl)propan-2-oneethoxy-2-propanone is not well understood, but it is believed to act as an electrophile in organic synthesis.
Biochemical and Physiological Effects
This compound is an organic compound that is used as a precursor in the synthesis of a variety of organic compounds. It is not known to have any biochemical or physiological effects, as it is not intended for human or animal consumption.
Advantages and Limitations for Lab Experiments
1-Chloro-3-(3,4-dimethoxyphenyl)propan-2-one has several advantages when used in laboratory experiments. It is a relatively inexpensive compound, and it is easy to obtain. It is also a colorless liquid with a strong, sweet odor, making it easy to identify. Additionally, it is soluble in water and can be used in a variety of reactions.
The main limitation of 1-Chloro-3-(3,4-dimethoxyphenyl)propan-2-oneethoxy-2-propanone is its toxicity. It is a toxic compound and should be handled with care. Additionally, it is highly flammable and should be stored away from sources of heat or flame.
Future Directions
1-Chloro-3-(3,4-dimethoxyphenyl)propan-2-one has a variety of potential future applications. It could be used in the synthesis of a variety of pharmaceuticals, agrochemicals, and other organic compounds. Additionally, it could be used in the synthesis of heterocyclic compounds, such as 1-Chloro-3-(3,4-dimethoxyphenyl)propan-2-oneethoxy-2-propanone oxime, which could be used in the synthesis of anti-inflammatory drugs. Furthermore, it could be used in the synthesis of other organic compounds, such as dyes, fragrances, and flavorings. Finally, it could be used in the synthesis of materials for use in the electronics industry.
Safety and Hazards
properties
IUPAC Name |
1-chloro-3-(3,4-dimethoxyphenyl)propan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO3/c1-14-10-4-3-8(5-9(13)7-12)6-11(10)15-2/h3-4,6H,5,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVNZDXGTZMUGRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)CCl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(1R,2R,3R,5R)-(2-tert-Butoxycarbonylamino)-6,6-dimethylbicyclo[3.1.1]heptan-3-carboxylic acid](/img/structure/B6356618.png)
![Ethyl (1R*,2R*,4S*,5S*)-4-(benzyloxycarbonylamino)-6-oxa-bicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B6356620.png)





